molecular formula C6H7NO B12286340 3-Methylpyridin-2(1H)-one-d6

3-Methylpyridin-2(1H)-one-d6

Cat. No.: B12286340
M. Wt: 115.16 g/mol
InChI Key: XSMJPWQCLKZBIC-RLTMCGQMSA-N
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Description

3-Methylpyridin-2(1H)-one-d6 is a deuterated derivative of 3-Methylpyridin-2(1H)-one, a heterocyclic organic compound. The deuterium labeling is often used in scientific research to study reaction mechanisms and metabolic pathways due to the isotope’s unique properties. The compound has a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyridin-2(1H)-one-d6 typically involves the deuteration of 3-Methylpyridin-2(1H)-one. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) under acidic or basic conditions. This process can be catalyzed by a variety of acids or bases to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The process typically involves multiple steps, including purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridin-2(1H)-one-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxide derivatives, while reduction can produce various reduced pyridine compounds .

Scientific Research Applications

3-Methylpyridin-2(1H)-one-d6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyridin-2(1H)-one-d6 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and metabolic pathways due to the kinetic isotope effect. This effect can lead to slower reaction rates and altered metabolic profiles, making it a valuable tool in studying complex biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylpyridin-2(1H)-one-d6 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms offer insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds. This makes it a valuable tool in various fields of study .

Properties

Molecular Formula

C6H7NO

Molecular Weight

115.16 g/mol

IUPAC Name

4,5,6-trideuterio-3-(trideuteriomethyl)-3H-pyridin-2-one

InChI

InChI=1S/C6H7NO/c1-5-3-2-4-7-6(5)8/h2-5H,1H3/i1D3,2D,3D,4D

InChI Key

XSMJPWQCLKZBIC-RLTMCGQMSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=O)C1C([2H])([2H])[2H])[2H])[2H]

Canonical SMILES

CC1C=CC=NC1=O

Origin of Product

United States

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